molecular formula C21H18N2O3S B15216713 4-Methoxy-N-(2-phenyl-1H-indol-5-yl)benzene-1-sulfonamide CAS No. 919490-47-4

4-Methoxy-N-(2-phenyl-1H-indol-5-yl)benzene-1-sulfonamide

Cat. No.: B15216713
CAS No.: 919490-47-4
M. Wt: 378.4 g/mol
InChI Key: SYOIXICJRONMQG-UHFFFAOYSA-N
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Description

4-Methoxy-N-(2-phenyl-1H-indol-5-yl)benzenesulfonamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-(2-phenyl-1H-indol-5-yl)benzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-phenyl-1H-indole-5-amine. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(2-phenyl-1H-indol-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Methoxy-N-(2-phenyl-1H-indol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-N-(2-phenyl-1H-indol-3-yl)benzenesulfonamide
  • 4-Methoxy-N-(2-phenyl-1H-indol-6-yl)benzenesulfonamide
  • 4-Methoxy-N-(2-phenyl-1H-indol-7-yl)benzenesulfonamide

Uniqueness

4-Methoxy-N-(2-phenyl-1H-indol-5-yl)benzenesulfonamide is unique due to its specific substitution pattern on the indole ring, which can influence its binding affinity and selectivity towards molecular targets. This uniqueness makes it a valuable compound for drug discovery and development .

Properties

CAS No.

919490-47-4

Molecular Formula

C21H18N2O3S

Molecular Weight

378.4 g/mol

IUPAC Name

4-methoxy-N-(2-phenyl-1H-indol-5-yl)benzenesulfonamide

InChI

InChI=1S/C21H18N2O3S/c1-26-18-8-10-19(11-9-18)27(24,25)23-17-7-12-20-16(13-17)14-21(22-20)15-5-3-2-4-6-15/h2-14,22-23H,1H3

InChI Key

SYOIXICJRONMQG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=C3)C4=CC=CC=C4

Origin of Product

United States

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